molecular formula C8H5N3O2 B1619102 6-Nitroquinazoline CAS No. 7556-95-8

6-Nitroquinazoline

Cat. No. B1619102
CAS RN: 7556-95-8
M. Wt: 175.14 g/mol
InChI Key: RPTKRGHYKSBDJL-UHFFFAOYSA-N
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Description

6-Nitroquinazoline is an antimalarial agent . It is also a substrate for human liver aldehyde oxidase . The molecular weight of 6-Nitroquinazoline is 175.14 and its chemical formula is C8H5N3O2 .


Synthesis Analysis

6-Nitroquinazoline-2,4(1H,3H)-dione was obtained in two steps with good yields using a facile synthetic method . The structures of the synthesized compounds were thoroughly characterized by IR, 1H, and 13C NMR, MASS spectroscopy, and elemental analysis methods .


Molecular Structure Analysis

The molecular structure of 6-Nitroquinazoline was characterized by X-ray single crystal diffraction technique (XRD), IR, 1D-NMR (¹H-NMR and 13C-NMR) and 2D-NMR (H-H COSY and H-C HMBC) spectroscopy .


Chemical Reactions Analysis

In the synthesis of 6-Nitroquinazoline, the presence of the unsubstituted piperazine ring at the C(7)-position was required for both inhibitory activities . A series of 1-(5-((6-nitroquinazoline-4-yl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylurea derivatives were designed and synthesized to evaluate their cytotoxic potencies .


Physical And Chemical Properties Analysis

The molecular weight of 6-Nitroquinazoline is 175.14 and its chemical formula is C8H5N3O2 . More detailed physical and chemical properties might be available in its Material Safety Data Sheet .

Scientific Research Applications

Synthesis and Drug Development

  • 6-Nitroquinazoline compounds have been synthesized and evaluated for various applications in drug development. For instance, Foucourt et al. (2010) developed a microwave-accelerated process for synthesizing 4-anilino-6-nitroquinazolines, which are useful in the synthesis of microtubule destabilizing agents like Azixa™, a notable apoptosis inducer (Foucourt et al., 2010).

Antileishmanial Activities

  • Saad et al. (2016) synthesized 4-arylamino-6-nitroquinazolines, demonstrating significant antileishmanial activities against Leishmania major, indicating their potential as treatment options for leishmaniasis (Saad et al., 2016).

Structural Characterization

  • Kesternich et al. (2013) focused on the structural characterization of 6-nitroquinazoline-2,4(1H,3H)-dione using techniques like X-ray diffraction and NMR spectroscopy. Their findings contribute to a deeper understanding of the compound’s chemical properties (Kesternich et al., 2013).

Inhibition of TNF-α Production and T Cell Proliferation

  • Tobe et al. (2002) synthesized various 6-nitroquinazolines, revealing their dual-acting properties in inhibiting TNF-α production and T cell proliferation. This suggests their potential use in treatments targeting autoimmune diseases or organ transplant rejection (Tobe et al., 2002).

Development of Phosphodiesterase V Inhibitors

  • Fujino et al. (2001) developed an efficient synthetic route for KF31327, a potent phosphodiesterase V inhibitor, using 6-nitroquinazoline derivatives. This highlights the role of 6-nitroquinazoline in the synthesis of pharmacologically significant compounds (Fujino et al., 2001).

Synthesis Optimization

  • Ziyadullaev et al. (2020) developed a method for the synthesis of 6-nitro-3,4-dihydroquinazolin-4-one, providing insights into the factors influencing its production and optimizing the process (Ziyadullaev et al., 2020).

Antitumor Efficacy

  • Mukherjee et al. (2013) evaluated the in vivo antitumor potency of a novel 6-nitro-2-(3-chloropropyl)-1H-benz[de]isoquinoline-1,3-dione, showcasing its significant tumor regression effects without notable toxicity (Mukherjee et al., 2013).

Density Functional Theory Studies

  • Makhloufi et al. (2018) conducted a theoretical study on the nitration reaction centers of 4-hydroxyquinazoline, providing insights into the selectivity and stability of nitro isomers, including 6-nitroquinazoline derivatives (Makhloufi et al., 2018).

Safety And Hazards

The safety and hazards of 6-Nitroquinazoline are not explicitly mentioned in the search results. For detailed information, it’s recommended to refer to its Safety Data Sheet .

Future Directions

6-Nitroquinazoline and its derivatives have shown potential in the field of medicinal chemistry, particularly as anticancer agents . Future research may focus on exploring its other biological activities and developing more potent derivatives .

properties

IUPAC Name

6-nitroquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O2/c12-11(13)7-1-2-8-6(3-7)4-9-5-10-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPTKRGHYKSBDJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=NC=C2C=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60344891
Record name 6-Nitroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60344891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Nitroquinazoline

CAS RN

7556-95-8
Record name 6-Nitroquinazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7556-95-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Nitroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60344891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Quinazoline (2 g) was nitrated with 25 mL of mixture of nitric acid 90%, 10 mL) and sulfuric acid (+20% SO3, 15 mL) at 0° C. for 20 minutes, and then at ambient temperature for 1 hour. The mixture was then poured on ice, neutralized with KOH and the pH was adjusted to 8 with K2CO3 (pH 8). Filtration and recrystallization from EtOH yielded the crystalline product 6-nitroquinazoline (1.7 g).
Quantity
2 g
Type
reactant
Reaction Step One
[Compound]
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mixture
Quantity
25 mL
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reactant
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15 mL
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reactant
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Quantity
0 (± 1) mol
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reactant
Reaction Step Four
Name
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0 (± 1) mol
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10 mL
Type
reactant
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
292
Citations
M Tobe, Y Isobe, H Tomizawa, T Nagasaki… - Bioorganic & medicinal …, 2003 - Elsevier
… Next, iron powder (60 mg) was added to a refluxing solution of the above 6-nitroquinazoline (100 mg, 0.27 mmol) in EtOH/H 2 O (2:1, 12 mL) containing glacial AcOH (185 μL). The …
SM Saad, N Ghouri, S Perveen, KM Khan… - European Journal of …, 2016 - Elsevier
… Among the twenty four synthetic derivatives, 4-[4′-(methylsulfanyl)phenyl]amino-6-nitroquinazoline (21), and 4-(2′-methoxyphenyl)amino-6-nitroquinazoline (8) showed excellent …
TN Nguyen, TH Tran, NSH Dao, VG Nguyen… - Molbank, 2020 - mdpi.com
Afatinib is a 4-anilinoquinazoline tyrosine kinase inhibitor (TKI) in the form of a dimaleate salt which is indicated for the treatment of locally advanced or metastatic non-small cell lung …
Number of citations: 2 0-www-mdpi-com.brum.beds.ac.uk
SS Shah, UR Patel, KR Surati - International Journal of Polymeric …, 2012 - Taylor & Francis
The polyethers based on 4,7-dichloro 6-nitroquinazoline were synthesized and characterized by FT-IR and 1 H-NMR. The thermal properties and solubility were also performed with …
M Tobe, Y Isobe, H Tomizawa, T Nagasaki… - Chemical and …, 2002 - jstage.jst.go.jp
… The key intermediate 4,7-dichloro-6-nitroquinazoline (3) was prepared by the chlorination of 7-chloro-6-nitro-4-quinazolone (2)23) with thionyl chloride in good yield. Compound 3 was …
Number of citations: 8 www.jstage.jst.go.jp
V Kesternich, M Perez-Fehrmann, S Ortiz… - Journal of the Chilean …, 2013 - SciELO Chile
In this work, 6-nitroquinazoline-2, 4 (1H, 3H)-dione was obtained in two step with good yields using a facile synthetic method. Its structure was characterized by X-ray single crystal …
Number of citations: 3 www.scielo.cl
JS Morley, JCE Simpson - Journal of the Chemical Society (Resumed), 1948 - pubs.rsc.org
… (a) Crude 4-chloro-6-nitroquinazoline (from 20 g. of hydroxy-compound) was added to a mixture of phenol (80 g.) and powdered ammonium carbonate (40 g.). After 1 hour at 90-95", the …
Number of citations: 27 0-pubs-rsc-org.brum.beds.ac.uk
JS Morley, JCE Simpson - Journal of the Chemical Society (Resumed), 1949 - pubs.rsc.org
… The product from 4-chloro-6-nitroquinazoline and 4 : 5-diamino-2 : 6-dihydroxypyrimidine separated as a pale orange solid when the reaction mixture was brought to pH 7 ; it did not …
Number of citations: 6 0-pubs-rsc-org.brum.beds.ac.uk
M Tobe, Y Isobe, H Tomizawa, T Nagasaki… - Chemical and …, 2003 - jstage.jst.go.jp
… The key intermediate 4,7dichloro-6-nitroquinazoline (3) was prepared by the chlorination of 7-chloro-6-nitro-4-quinazolone (2)15) with thionyl chloride. Compound 3 was treated with …
Number of citations: 3 www.jstage.jst.go.jp
RC Elderfield, TA Williamson, WJ Gensler… - The Journal of …, 1947 - ACS Publications
… To our surprise, the only mononitro compound isolated from the nitration of quinazoline proved to be 6-nitroquinazoline (XVIII). The position of the nitro group in XVIII was shown by the …
Number of citations: 45 0-pubs-acs-org.brum.beds.ac.uk

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